4,5-Dimethyl-1H-imidazole hydrochloride

Description

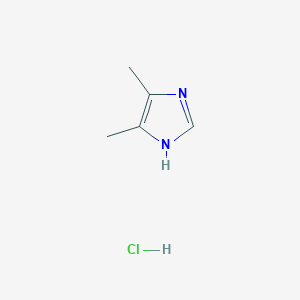

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,5-dimethyl-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c1-4-5(2)7-3-6-4;/h3H,1-2H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSANQPKBITNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574101 | |

| Record name | 4,5-Dimethyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53316-51-1 | |

| Record name | 4,5-Dimethyl-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethyl-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,5-Dimethyl-1H-imidazole hydrochloride

CAS Number: 53316-51-1

This technical guide provides an in-depth overview of 4,5-Dimethyl-1H-imidazole hydrochloride, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document covers its chemical and physical properties, synthesis, potential biological activities, and safety information.

Chemical and Physical Properties

This compound is the salt form of 4,5-Dimethyl-1H-imidazole. The addition of hydrochloric acid increases its polarity and aqueous solubility, which can be advantageous for certain experimental applications. The properties of the free base, 4,5-Dimethyl-1H-imidazole (CAS Number: 2302-39-8), provide a foundation for understanding the characteristics of its hydrochloride salt.

Table 1: Physicochemical Properties of 4,5-Dimethyl-1H-imidazole

| Property | Value |

| Molecular Formula | C₅H₈N₂ |

| Molecular Weight | 96.13 g/mol |

| Melting Point | 121-122 °C |

| Boiling Point | 284.3 ± 9.0 °C at 760 mmHg |

| Density | 1.0 ± 0.1 g/cm³ |

| Flash Point | 151.0 ± 5.1 °C |

| pKa | 15.26 ± 0.10 (Predicted) |

| LogP | 0.76 |

| Water Solubility | Soluble |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 53316-51-1 |

| Molecular Formula | C₅H₉ClN₂ |

| Molecular Weight | 132.59 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

Synthesis and Experimental Protocols

The synthesis of this compound is typically a two-step process involving the initial synthesis of the free base, 4,5-Dimethyl-1H-imidazole, followed by its conversion to the hydrochloride salt.

Experimental Protocol 1: Synthesis of 4,5-Dimethyl-1H-imidazole

A common and efficient method for the synthesis of 4,5-disubstituted imidazoles is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an ammonia source. For 4,5-Dimethyl-1H-imidazole, diacetyl (2,3-butanedione) and formamide can be used as key starting materials.

Materials:

-

Diacetyl (2,3-butanedione)

-

Formamide

-

Ammonium acetate

-

Glacial acetic acid (optional, as solvent)

-

Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of diacetyl and an excess of formamide. Ammonium acetate can be added as a source of ammonia. The reaction can be carried out neat or in a solvent such as glacial acetic acid.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,5-Dimethyl-1H-imidazole.

-

The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol 2: Preparation of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Materials:

-

4,5-Dimethyl-1H-imidazole (synthesized as described above)

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

-

Anhydrous diethyl ether or isopropanol

-

Standard laboratory glassware

Procedure:

-

Dissolve the purified 4,5-Dimethyl-1H-imidazole in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid with stirring. The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.

-

Dry the resulting solid under vacuum to obtain this compound.

Potential Biological Activities and Signaling Pathways

The imidazole moiety is a common scaffold in many biologically active molecules and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antifungal, antibacterial, and anti-inflammatory properties. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other imidazole-based compounds suggests potential interactions with key cellular signaling pathways.

Imidazole derivatives have been identified as inhibitors of important signaling pathways such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway .[1][2][3][4][5] These pathways are crucial in regulating cell proliferation, survival, and inflammation, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[1][3][4][5][6]

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of this pathway is a therapeutic strategy for various inflammatory diseases.

Caption: Potential inhibition of the p38 MAPK pathway by imidazole-based compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[1][3][4][6]

Caption: Potential points of inhibition in the PI3K/Akt/mTOR pathway by imidazole derivatives.

Applications in Research and Drug Development

This compound can serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Its imidazole core provides a versatile scaffold for structural modifications to optimize binding to biological targets. Given the known activities of other imidazole-containing compounds, this molecule could be explored for its potential as an inhibitor of kinases, a ligand for various receptors, or as an antimicrobial agent.[7][8]

Safety and Handling

Imidazole derivatives should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, eye and skin protection, as well as adequate ventilation, are recommended when working with this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.

References

- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,5-Dimethyl-2-phenyl-1H-imidazole|CAS 13682-20-7 [benchchem.com]

- 8. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Dimethyl-1H-imidazole Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Dimethyl-1H-imidazole hydrochloride, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, provides experimental protocols for its synthesis, and explores its biological significance.

Core Quantitative Data

The essential quantitative data for 4,5-Dimethyl-1H-imidazole and its hydrochloride salt are summarized in the table below for easy reference and comparison.

| Property | 4,5-Dimethyl-1H-imidazole | This compound |

| Molecular Formula | C₅H₈N₂ | C₅H₉ClN₂ |

| Molecular Weight | 96.13 g/mol [1] | 132.59 g/mol |

| CAS Number | 2302-39-8[1] | 53316-51-1[2] |

| Melting Point | 121-122 °C[3] | 305 °C (decomposes)[4] |

| Boiling Point | 284.288 °C at 760 mmHg[3] | 305.9 °C at 760 mmHg[4] |

| Density | 1.028 g/cm³[3] | Not available |

| Flash Point | 150.982 °C[3] | 138.8 °C[4] |

| Vapor Pressure | 0.00515 mmHg at 25°C[3] | 0.000592 mmHg at 25°C[4] |

The molecular weight of this compound was calculated by adding the molecular weight of 4,5-Dimethyl-1H-imidazole (96.13 g/mol ) and hydrogen chloride (36.461 g/mol ).[1][5]

Experimental Protocols

The synthesis of substituted imidazoles is a fundamental process in medicinal chemistry. Below are detailed methodologies for the synthesis of the parent compound, 4,5-Dimethyl-1H-imidazole, which can then be converted to its hydrochloride salt.

Synthesis of 4,5-Dimethyl-1H-imidazole

A common and effective method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles involves a one-pot, multi-component reaction. A variation of this can be adapted for the synthesis of 4,5-dimethyl-1H-imidazole. A general procedure is as follows:

Materials and Reagents:

-

An appropriate α-dicarbonyl compound (e.g., 2,3-butanedione)

-

An aldehyde (e.g., formaldehyde)

-

Ammonium acetate

-

A suitable solvent (e.g., ethanol, acetic acid)

Procedure:

-

In a round-bottom flask, dissolve the α-dicarbonyl compound and the aldehyde in the chosen solvent.

-

Add ammonium acetate to the mixture. The molar ratio of the reactants should be optimized but is typically around 1:1:2 (dicarbonyl:aldehyde:ammonium acetate).

-

The reaction mixture is then heated under reflux for a period of 1 to 3 hours. Progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield pure 4,5-dimethyl-1H-imidazole.

Formation of the Hydrochloride Salt

The hydrochloride salt can be readily prepared by treating the synthesized 4,5-Dimethyl-1H-imidazole with hydrochloric acid.

Materials and Reagents:

-

Purified 4,5-Dimethyl-1H-imidazole

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or ethanol)

-

Anhydrous diethyl ether (for precipitation)

Procedure:

-

Dissolve the purified 4,5-Dimethyl-1H-imidazole in a minimal amount of a suitable anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid (dissolved in the same or a miscible solvent) to the cooled solution with constant stirring.

-

The hydrochloride salt will typically precipitate out of the solution. If not, the addition of a less polar solvent like anhydrous diethyl ether can induce precipitation.

-

The precipitate is then collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and salt formation of this compound.

Caption: Synthetic workflow for this compound.

Biological Significance of the Imidazole Scaffold

The imidazole ring is a crucial structural motif in a vast array of biologically active molecules. Its presence in natural compounds like the amino acid histidine and in numerous synthetic drugs highlights its importance in medicinal chemistry. Imidazole derivatives have been shown to possess a wide range of pharmacological activities.

Caption: Diverse biological activities of imidazole-containing compounds.

Imidazole-based compounds exhibit a broad spectrum of biological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and antidepressant properties.[6][7][8][9][10][11] This versatility makes the imidazole scaffold a privileged structure in drug discovery and development. The diverse therapeutic applications stem from the ability of the imidazole ring to interact with various biological targets.

References

- 1. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 53316-51-1 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Hydrogen chloride [webbook.nist.gov]

- 6. scialert.net [scialert.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethyl-1H-imidazole hydrochloride

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-Dimethyl-1H-imidazole hydrochloride, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, experimental protocols, and safety information to serve as a foundational resource.

Core Chemical Properties

This compound is a heterocyclic organic compound. The imidazole ring is a fundamental structure in various biologically active molecules, including the amino acid histidine. The addition of two methyl groups at the 4 and 5 positions and the formation of a hydrochloride salt influence its physical and chemical characteristics.

Physicochemical Data

The quantitative properties of 4,5-Dimethyl-1H-imidazole and its hydrochloride salt are summarized in the table below for easy comparison.

| Property | 4,5-Dimethyl-1H-imidazole | This compound | Source(s) |

| Molecular Formula | C₅H₈N₂ | C₅H₉ClN₂ | [1] |

| Molecular Weight | 96.13 g/mol | 132.59 g/mol | [2][3] |

| Melting Point | 121-122 °C | 305 °C (decomposes) | [4][5] |

| Boiling Point | 284.3 °C at 760 mmHg | 305.9 °C at 760 mmHg | [4][5] |

| Flash Point | 151 °C | 138.8 °C | [4][5] |

| Vapor Pressure | 0.00515 mmHg at 25°C | 0.000592 mmHg at 25°C | [4][5] |

| pKa | 15.26 ± 0.10 (Predicted) | Not available | [4] |

| Appearance | - | White to very pale yellow crystal/powder | [6] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of the free base would be expected to show signals corresponding to the two methyl groups and the two protons on the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum for the free base is available and provides information on the carbon framework of the molecule.[3]

-

Mass Spectrometry: GC-MS data is available for the free base, which can be used to determine its molecular weight and fragmentation pattern.[3]

-

IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present in the molecule. For imidazole derivatives, characteristic peaks for N-H and C=N stretching are typically observed.[7]

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of this compound in a research and development setting.

Synthesis of 4,5-Dimethyl-1H-imidazole

A general method for the synthesis of the 4,5-Dimethyl-1H-imidazole precursor is the Debus synthesis or a variation thereof. A plausible laboratory-scale synthesis is outlined below.

Materials and Reagents:

-

Diacetyl (2,3-butanedione)

-

Ammonium acetate

-

Glacial acetic acid

-

Sodium hydroxide

-

Hydrochloric acid

-

Organic solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, dissolve diacetyl and a molar excess of ammonium acetate in glacial acetic acid.

-

Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acetic acid with a saturated solution of sodium hydroxide.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude 4,5-Dimethyl-1H-imidazole.

-

The crude product can be purified by recrystallization or column chromatography.

To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid. The resulting precipitate is then filtered and dried.

Analytical Quantification using HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification and purity assessment of imidazole derivatives.[8][9]

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 3.0) in a 30:70 (v/v) ratio.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detection at approximately 210 nm.[8]

-

Injection Volume: 10 µL.[8]

-

Column Temperature: 30 °C.[8]

Procedure:

-

Prepare a stock solution of the sample in the mobile phase.

-

Prepare a series of standard solutions of known concentrations.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.

Biological Activity and Applications

Imidazole derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[10][11] They are key components in many pharmaceutical compounds.[11] Specifically, some dihydro-1H-imidazole derivatives have been investigated for their potential as antidepressants.[12] The biological activity of this compound is an area for further research, with potential applications in medicinal chemistry as a building block for more complex molecules.[13]

Safety and Handling

Based on available safety data sheets for imidazole compounds, the following precautions should be observed:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. Keep away from incompatible materials such as oxidizing agents.

-

Hazards: May cause skin and eye irritation. Harmful if swallowed. The toxicological properties have not been thoroughly investigated.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. rdchemicals.com [rdchemicals.com]

- 2. scbt.com [scbt.com]

- 3. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 1H-Imidazole hydrochloride | CAS#:1467-16-9 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 4,5-Dimethyl-1H-imidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4,5-Dimethyl-1H-imidazole hydrochloride. The information is compiled from various chemical data sources and is intended to support research and development activities. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and workflow diagrams for key analytical procedures.

Core Physical Properties

This compound is a heterocyclic organic compound. Understanding its physical properties is crucial for its application in chemical synthesis, pharmaceutical development, and materials science.

General Information

| Property | Value | Source |

| CAS Number | 53316-51-1 | [1] |

| Molecular Formula | C₅H₉ClN₂ | [1] |

| Appearance | Solid (visual inspection) |

Quantitative Data Summary

The following table summarizes the key quantitative physical properties for this compound and its corresponding free base, 4,5-Dimethyl-1H-imidazole.

| Property | This compound | 4,5-Dimethyl-1H-imidazole (Free Base) | Source |

| Molecular Weight | 132.59 g/mol | 96.13 g/mol | [1][2] |

| Melting Point | ~305 °C (decomposes) | 121-122 °C | |

| Boiling Point | Not available | 284.288 °C at 760 mmHg | [3] |

| Density | Not available | 1.028 g/cm³ | [3] |

| pKa (Predicted) | Not available | 15.26 ± 0.10 | [3] |

| Solubility | Expected to be highly soluble in water and soluble in methanol. | Soluble in ethanol, ether, chloroform, pyridine, and benzene; insoluble in petroleum ether. | [4][5][6] |

| Flash Point | Not available | 150.982 °C | [3] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a depth of 2-3 mm.[7]

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute).

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[8] For substances that decompose, the temperature of decomposition is noted.

Solubility Assessment

Determining the solubility in various solvents is essential for reaction setup, purification, and formulation.

Methodology:

-

Qualitative Assessment:

-

Quantitative Assessment:

-

Prepare a saturated solution of the compound in a specific solvent at a controlled temperature.

-

Carefully withdraw a known volume of the supernatant.

-

Evaporate the solvent from the aliquot and weigh the remaining solid.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

-

Spectroscopic Analysis

Spectroscopic data provides structural confirmation and information about the chemical environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology for ¹H NMR:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.[11]

-

The use of a non-protic solvent like DMSO-d₆ is often preferred for hydrochloride salts to observe the N-H protons.[12][13]

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and assign the chemical shifts (ppm) relative to a reference standard (e.g., TMS). The protonation of the imidazole nitrogen is expected to cause a downfield shift of adjacent protons compared to the free base.[11][14]

Infrared (IR) Spectroscopy

Methodology (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[15]

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[15]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[15]

-

Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The spectrum should show characteristic peaks for N-H, C-H, C=N, and C-N bonds.

Mass Spectrometry (MS)

Methodology (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.[16]

-

The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[17]

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[18]

-

A detector measures the abundance of each ion, generating a mass spectrum. The spectrum is analyzed for the molecular ion peak (M⁺) and characteristic fragment ions.

References

- 1. scbt.com [scbt.com]

- 2. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,5-DIMETHYL-1H-IMIDAZOLE|2302-39-8|lookchem [lookchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Synthesis of 4,5-Dimethyl-1H-imidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 4,5-dimethyl-1H-imidazole hydrochloride, a valuable heterocyclic compound in medicinal chemistry and materials science. The synthesis is based on the principles of the Debus-Radziszewski imidazole synthesis, a multicomponent reaction known for its efficiency in constructing the imidazole core. This document details the reaction mechanism, provides a plausible experimental protocol, summarizes key quantitative data, and includes workflow diagrams for clarity.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process:

-

Step 1: Radziszewski Imidazole Synthesis. The core of this pathway is the condensation reaction between a 1,2-dicarbonyl compound (2,3-butanedione), an aldehyde (formaldehyde), and a source of ammonia. This multicomponent reaction assembles the 4,5-dimethyl-1H-imidazole ring system. Ammonium acetate is commonly used as it conveniently provides the necessary ammonia upon heating.[1]

-

Step 2: Hydrochloride Salt Formation. The resulting 4,5-dimethyl-1H-imidazole free base is then treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which is often preferred for its handling and solubility properties.

The overall reaction is depicted below:

Experimental Protocols

The following protocols are based on established methodologies for the Radziszewski synthesis and subsequent salt formation.[2]

Step 1: Synthesis of 4,5-Dimethyl-1H-imidazole

This procedure is adapted from a similar synthesis of a tetrasubstituted imidazole.[2]

Materials and Reagents:

-

2,3-Butanedione (Diacetyl)

-

Formaldehyde (37% solution in water)

-

Ammonium Acetate

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-butanedione (1.0 eq), ammonium acetate (2.0-3.0 eq), and glacial acetic acid as the solvent.

-

Heat the mixture to a gentle reflux (approximately 120 °C).

-

Slowly add a 37% aqueous solution of formaldehyde (1.0 eq) to the refluxing mixture over 30 minutes.

-

Continue to heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4,5-dimethyl-1H-imidazole by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

Materials and Reagents:

-

Purified 4,5-Dimethyl-1H-imidazole

-

Anhydrous Diethyl Ether (or Ethyl Acetate)

-

Hydrochloric Acid solution (e.g., 2M in diethyl ether)

Procedure:

-

Dissolve the purified 4,5-dimethyl-1H-imidazole (1.0 eq) in a minimal amount of anhydrous diethyl ether.

-

While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.0-1.1 eq) dropwise.

-

A white precipitate of the hydrochloride salt should form immediately.

-

Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the resulting white solid under vacuum to yield this compound.

Experimental Workflow Diagram

Quantitative Data and Characterization

The following table summarizes the key physical and chemical properties of the compounds involved in this synthesis. It should be noted that there are discrepancies in the reported melting point for the free base.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 4,5-Dimethyl-1H-imidazole | C₅H₈N₂ | 96.13 | White solid | 121-122[3] or 191-192[4] |

| This compound | C₅H₉ClN₂ | 132.59 | White solid | ~305 [5] |

References

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Discovery and History of 4,5-Dimethyl-1H-imidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 4,5-Dimethyl-1H-imidazole hydrochloride, a simple substituted imidazole. The document details its initial synthesis through historical methods, specifically highlighting the Bredereck synthesis, and outlines the experimental protocols for its preparation and conversion to the hydrochloride salt. It includes a compilation of its physicochemical properties and a discussion on the general biological activities of simple alkylimidazoles, contextualizing the potential relevance of this compound in research and drug development.

Introduction: The Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules. Its presence in natural products like the amino acid histidine and the neurotransmitter histamine underscores its physiological significance. The unique electronic properties and amphoteric nature of the imidazole ring allow it to act as both a proton donor and acceptor, making it a crucial component in enzyme catalysis and a versatile scaffold for the design of therapeutic agents. Imidazole derivatives have found applications across numerous therapeutic areas, including as antifungal, antibacterial, antiviral, and anti-inflammatory agents.

This guide focuses on a specific, simple derivative: 4,5-Dimethyl-1H-imidazole and its hydrochloride salt. While not as extensively studied as more complex imidazole-based drugs, understanding its foundational chemistry and history provides valuable context for the broader field of imidazole research.

Discovery and Historical Synthesis

The synthesis of the parent imidazole ring was first reported by Heinrich Debus in 1858. A more general and improved method was later developed by Bronisław Radziszewski in 1882. These foundational methods, collectively known as the Debus-Radziszewski imidazole synthesis, involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

While these 19th-century methods laid the groundwork, a more direct and efficient route for the synthesis of 4,5-disubstituted imidazoles, including 4,5-Dimethyl-1H-imidazole, was later described by Hellmut Bredereck in 1953. The Bredereck imidazole synthesis became a key method for preparing such compounds.[1]

The Bredereck synthesis utilizes an α-hydroxyketone and formamide.[1] For the specific preparation of 4,5-Dimethyl-1H-imidazole, the reactants are acetoin (3-hydroxy-2-butanone) and formamide. The reaction proceeds by heating these precursors, leading to a cyclocondensation reaction that forms the imidazole ring.

A related method, also developed by Bredereck and reported in 1958, allows for the synthesis of substituted imidazoles from α-diketones. In this variation, an α-diketone (in this case, diacetyl or 2,3-butanedione) is reacted with formamide, often in the presence of a reducing agent, to yield the 4,5-dimethylimidazole product.

The hydrochloride salt is subsequently prepared by treating the free base with hydrochloric acid in a suitable solvent.

Experimental Protocols

The following protocols are based on the principles of the Bredereck synthesis and standard salt formation techniques.

Synthesis of 4,5-Dimethyl-1H-imidazole (Free Base) via Bredereck Synthesis

This protocol describes the synthesis from an α-hydroxyketone and formamide.

-

Materials:

-

Acetoin (3-hydroxy-2-butanone)

-

Formamide

-

Reaction vessel suitable for heating to 150-180 °C

-

Distillation apparatus

-

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser, combine acetoin and an excess of formamide.

-

Heat the mixture to a temperature between 150 °C and 180 °C.

-

Maintain the temperature and allow the reaction to proceed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

During the reaction, water and formic acid are eliminated.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

-

Preparation of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

-

Materials:

-

4,5-Dimethyl-1H-imidazole (free base)

-

Concentrated hydrochloric acid or anhydrous hydrogen chloride gas

-

Anhydrous solvent (e.g., isopropanol, ethanol, or diethyl ether)

-

Stirring apparatus

-

-

Procedure:

-

Dissolve the purified 4,5-Dimethyl-1H-imidazole in a minimal amount of a suitable anhydrous solvent, such as isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with continuous stirring. Alternatively, bubble anhydrous hydrogen chloride gas through the solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring in the cold for a period to ensure complete precipitation.

-

Collect the white crystalline solid by filtration.

-

Wash the crystals with a small amount of cold, anhydrous solvent.

-

Dry the product under vacuum to yield this compound.

-

Data Presentation: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₈N₂ |

| Molecular Weight | 96.13 g/mol |

| CAS Number | 2302-39-8 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 121-122 °C |

| Boiling Point | 284.3 °C at 760 mmHg |

| Density | 1.028 g/cm³ |

| pKa | 15.26 (Predicted) |

| Table 1: Physicochemical Properties of 4,5-Dimethyl-1H-imidazole (Free Base) |

| Property | Value |

| Molecular Formula | C₅H₉ClN₂ |

| Molecular Weight | 132.59 g/mol |

| CAS Number | 53316-51-1 |

| Appearance | White crystalline powder |

| Melting Point | >300 °C |

| Table 2: Physicochemical Properties of this compound |

Biological Activity and Applications

Specific biological activities and signaling pathway interactions for this compound are not extensively documented in the literature. However, the broader class of simple alkylimidazoles has been investigated for various pharmacological effects.

Studies on 1-alkylimidazoles have shown that they can interact with microsomal oxidation systems, such as the cytochrome P-450 enzyme system.[2] This interaction can lead to the inhibition or induction of metabolic pathways for various xenobiotics. The nature and extent of this interaction are dependent on the specific substitution pattern on the imidazole ring.

Given its simple structure, this compound is primarily of interest as a synthetic intermediate or a building block for the creation of more complex, biologically active molecules. Its two methyl groups provide steric and electronic influences that can be exploited in further chemical modifications to explore structure-activity relationships in drug design.

Visualizations: Synthesis Workflow

As no specific signaling pathways are well-documented for this compound, the following diagram illustrates the logical workflow of its synthesis.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound, while a simple molecule, has its roots in the foundational developments of heterocyclic chemistry. Its synthesis, particularly through the Bredereck method, represents a significant step in the preparation of substituted imidazoles. While it does not have extensively documented biological activities of its own, it serves as a valuable starting material and structural analogue for the development of more complex imidazole-based compounds with potential therapeutic applications. This guide provides a historical and technical foundation for researchers working with this and related imidazole derivatives.

References

Structural Elucidation of 4,5-Dimethyl-1H-imidazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of 4,5-dimethyl-1H-imidazole hydrochloride. The document details the expected data from key analytical techniques, provides standardized experimental protocols, and presents a logical workflow for the confirmation of its chemical structure.

Introduction

This compound is a heterocyclic organic salt with the chemical formula C₅H₉ClN₂.[1] As an imidazole derivative, it holds potential for applications in pharmaceutical and agrochemical research.[2] Accurate structural confirmation is a critical first step in any research and development endeavor involving this compound. This guide outlines the multifaceted approach required for its complete structural characterization, integrating data from spectroscopic and crystallographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53316-51-1 | [1] |

| Molecular Formula | C₅H₉ClN₂ | [1] |

| Molecular Weight | 132.59 g/mol | [1] |

| Appearance | White crystalline powder (predicted) | |

| Melting Point | >300 °C | [3] |

| Solubility | Soluble in water |

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | s | 6H | 2 x -CH₃ |

| ~8.5 | s | 1H | C2-H |

| ~13.0 (broad) | s | 2H | N-H |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~10 | -CH₃ |

| ~125 | C4/C5 |

| ~135 | C2 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H and C-H stretching |

| ~1600 | Medium | C=N stretching |

| ~1450 | Medium | C-H bending |

| ~1100 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For the hydrochloride salt, the mass spectrum would primarily show the molecular ion of the free base.

Table 5: Predicted Mass Spectrometry Data for 4,5-Dimethyl-1H-imidazole

| m/z | Interpretation |

| 96 | [M]⁺ (molecular ion of the free base) |

| 81 | [M-CH₃]⁺ |

| 54 | [M-C₂H₄N]⁺ |

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. For this compound, this technique would confirm the connectivity of the atoms, the bond lengths and angles, and the packing of the molecules in the crystal lattice. The structure would show a planar imidazole ring with two methyl groups at the 4 and 5 positions, and a chloride ion associated with the protonated imidazole ring.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.[6]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer.[7]

-

The spectral width is typically set from -2 to 14 ppm.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

The data is processed with appropriate window functions (e.g., exponential multiplication) and Fourier transformed.

-

The spectrum is referenced to the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.[7]

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.[8]

-

A wider spectral width (e.g., 0 to 200 ppm) is used.[9]

-

A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[9]

-

The data is processed and referenced to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10]

-

The mixture should be a fine, homogeneous powder.

-

Place the mixture into a pellet die and press under high pressure to form a transparent or translucent pellet.[10]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.[11]

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The analysis is performed on a mass spectrometer equipped with an ESI source.[12]

-

The sample solution is introduced into the source via direct infusion or through a liquid chromatography system.

-

The instrument is operated in positive ion mode to detect the protonated molecule.

-

The mass spectrum is recorded over a suitable m/z range (e.g., 50-200 amu).

-

High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.[13]

-

X-ray Crystallography

-

Crystallization:

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector, is used to collect a full sphere of diffraction data.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to obtain a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[15]

-

The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.[16]

-

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation and the chemical structure of the target compound.

Caption: Logical workflow for the structural elucidation of this compound.

Caption: Chemical structure of this compound.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. benchchem.com [benchchem.com]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. iucr.org [iucr.org]

Spectroscopic Profile of 4,5-Dimethyl-1H-imidazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Dimethyl-1H-imidazole hydrochloride. Due to the limited availability of directly published complete spectra for the hydrochloride salt, this document presents a detailed analysis of the spectroscopic characteristics of the parent compound, 4,5-Dimethyl-1H-imidazole, and outlines the expected spectral changes upon hydrochloride formation. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and inferred spectroscopic data for 4,5-Dimethyl-1H-imidazole and its hydrochloride salt.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR)

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4,5-Dimethyl-1H-imidazole | CDCl₃ | ~2.2 (s) | Singlet | 6H | 2 x -CH₃ |

| ~7.5 (s) | Singlet | 1H | C2-H | ||

| ~10.0 (br s) | Broad Singlet | 1H | N-H | ||

| This compound | D₂O or DMSO-d₆ | Expected downfield shift of C2-H and N-H protons | - | - | - |

¹³C NMR (Carbon NMR)

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| 4,5-Dimethyl-1H-imidazole | CDCl₃ | ~10 | -CH₃ |

| ~125 | C4/C5 | ||

| ~135 | C2 | ||

| This compound | D₂O or DMSO-d₆ | Expected slight shifts in all carbon signals | - |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

| 4,5-Dimethyl-1H-imidazole | N-H stretch | 3400-3200 (broad) |

| C-H stretch (aromatic) | 3150-3000 | |

| C-H stretch (aliphatic) | 2950-2850 | |

| C=N stretch | 1650-1550 | |

| C=C stretch | 1500-1400 | |

| This compound | N⁺-H stretch | 3200-2800 (very broad) |

| C-H stretch | Similar to free base | |

| C=N⁺ stretch | Shift to higher wavenumber |

Table 3: Mass Spectrometry (MS) Data

| Compound | Ionization Method | [M]+ or [M+H]⁺ (m/z) |

| 4,5-Dimethyl-1H-imidazole | Electron Ionization (EI) | 96.07 |

| This compound | Electrospray Ionization (ESI) | 97.08 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific parameters should be optimized for the instrument in use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For ESI, the solution may need to be further diluted.

-

Instrumentation:

-

EI-MS: A mass spectrometer coupled with a gas chromatograph (GC-MS).

-

ESI-MS: A mass spectrometer with an electrospray ionization source, often coupled with a liquid chromatograph (LC-MS).

-

-

Acquisition (ESI-MS for the hydrochloride):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Temperature: 200-350 °C.

-

Mass Range: m/z 50-500.

-

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Solubility of 4,5-Dimethyl-1H-imidazole hydrochloride in different solvents

An In-depth Technical Guide on the Solubility of 4,5-Dimethyl-1H-imidazole Hydrochloride

Introduction

This compound is a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. An understanding of its solubility in various solvents is fundamental for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a detailed experimental protocol for its determination.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be predicted in a qualitative sense across a range of solvents. As a hydrochloride salt, it is an ionic compound and is expected to be most soluble in polar solvents, particularly those capable of hydrogen bonding. Its solubility is expected to decrease as the solvent polarity decreases.

Quantitative Solubility Data

As specific experimental data is not available, the following table presents a hypothetical but representative set of solubility data for this compound. This data is intended to serve as a template for researchers to populate with their own experimental findings.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) |

| Water | Polar Protic | 25 | > 200 (Highly Soluble) |

| Methanol | Polar Protic | 25 | 50 - 100 (Soluble) |

| Ethanol | Polar Protic | 25 | 20 - 50 (Sparingly Soluble) |

| Isopropanol | Polar Protic | 25 | 5 - 20 (Slightly Soluble) |

| Acetonitrile | Polar Aprotic | 25 | 1 - 5 (Very Slightly Soluble) |

| Acetone | Polar Aprotic | 25 | < 1 (Practically Insoluble) |

| Dichloromethane | Non-polar | 25 | < 0.1 (Insoluble) |

| Toluene | Non-polar | 25 | < 0.1 (Insoluble) |

| Hexane | Non-polar | 25 | < 0.1 (Insoluble) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely used shake-flask method.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, etc.)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation is recommended to ensure complete separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

pH: As the hydrochloride salt of a weak base, the solubility of this compound in aqueous solutions will be highly pH-dependent. At lower pH values, the imidazole ring will be protonated, favoring dissolution. As the pH increases towards the pKa of the conjugate acid, the free base will begin to precipitate, reducing the overall solubility.

-

Temperature: The solubility of most solid compounds increases with temperature. It is therefore crucial to control the temperature during solubility determination and to report the temperature at which the measurements were made.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form used in solubility experiments.

-

Common Ion Effect: In solutions containing a common ion (e.g., chloride), the solubility of the hydrochloride salt may be decreased.[3]

Conclusion

References

Technical Guide: Stability and Storage of 4,5-Dimethyl-1H-imidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 4,5-Dimethyl-1H-imidazole hydrochloride. The information herein is collated from safety data sheets, studies on related imidazole compounds, and established pharmaceutical stability testing guidelines. This document is intended to guide researchers in handling, storing, and assessing the stability of this compound.

Physicochemical Properties and Stability Profile

This compound is a heterocyclic organic compound. Its stability is influenced by environmental factors such as temperature, humidity, light, and pH. Like many hydrochloride salts of small molecules, it is a crystalline solid at room temperature.

General Stability: The compound is generally stable under standard ambient conditions (room temperature) when protected from moisture and light.[1] The imidazole ring, however, can be susceptible to certain degradation pathways, particularly under stress conditions. Studies on other imidazole derivatives show susceptibility to hydrolysis, oxidation, and photodegradation.[2]

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic, meaning it can readily absorb moisture from the atmosphere.[1] This can lead to physical changes (e.g., deliquescence) and may facilitate chemical degradation.

Incompatibilities: The compound should not be stored with strong oxidizing agents, as these can lead to degradation of the imidazole moiety.[1]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on typical guidelines for hygroscopic and light-sensitive chemicals:

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (20-25°C) | Prevents thermal degradation. Stable under normal conditions.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |

| Container | Tightly closed, light-resistant container (e.g., amber glass vial). | Protects from moisture absorption and photodegradation.[1] |

| Environment | Store in a dry, well-ventilated place. | Avoids high humidity which can compromise the integrity of the container seal. |

Forced Degradation and Stability-Indicating Data

Illustrative Data: Hydrolytic Degradation

Hydrolysis can occur under acidic, basic, or neutral conditions. The rate is often pH-dependent.

Table 1: Representative Hydrolytic Degradation of an Imidazole Derivative

| Condition | Duration | Temperature | % Degradation | Half-life (t½) |

| 0.1 M HCl (Acidic) | 60 days | 25°C | ~10% | ~18-19 days[1][3] |

| Purified Water (Neutral) | 60 days | 25°C | ~12-16% | ~23-25 days[1][3] |

| 0.1 M NaOH (Basic) | 60 days | 25°C | ~6-8% | ~16-17 days[1][3] |

Data is illustrative and based on studies of Prochloraz.[1][3]

Illustrative Data: Oxidative Degradation

Oxidative degradation is often studied using hydrogen peroxide.

Table 2: Representative Oxidative Degradation of an Imidazole Derivative

| Condition | Duration | Temperature | % Degradation |

| 3% H₂O₂ | 24 hours | Room Temp. | ~25% |

Data is illustrative and based on studies of Metronidazole.[4]

Illustrative Data: Photodegradation

Photostability is assessed by exposing the compound to controlled light sources.

Table 3: Representative Photodegradation of an Imidazole Derivative

| Condition | Duration | % Degradation |

| UV Light (254 nm) | 48 hours | No significant degradation observed for formulated product; active substance may show degradation.[5] |

| White Light (ICH Q1B) | Overall illumination ≥ 1.2 million lux hours | Degradation is structure-dependent; imidazole moiety can be sensitive.[2] |

Data is illustrative and based on studies of Metronidazole and Daclatasvir.[2][5]

Experimental Protocols

The following are detailed, representative methodologies for conducting stability studies.

Forced Degradation Study Protocol

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 48 hours. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24, 48 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 48 hours. Withdraw and process samples as in acid hydrolysis, neutralizing with 1 M HCl.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60°C for 48 hours. Withdraw and process samples as described above.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature, protected from light, for 48 hours. Withdraw and process samples.

-

Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 7 days. Also, reflux a solution of the compound at 80°C for 48 hours. Prepare samples for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL) to UV light (254 nm) and visible light (overall illumination of not less than 1.2 million lux hours) as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 4.2).

Stability-Indicating HPLC Method Protocol

Objective: To develop a validated High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for polar compounds like imidazoles.[6]

-

Mobile Phase: A gradient or isocratic mobile phase. A common starting point for imidazole derivatives is a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2) and an organic modifier like methanol or acetonitrile.[6][7] A typical ratio could be 70:30 (v/v) aqueous to organic.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of the compound. For many imidazoles, this is in the range of 210-320 nm.[6][8]

-

Column Temperature: Ambient or controlled at 25°C.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dilute the stock or degradation samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

Potential Degradation Pathways

This diagram illustrates the potential degradation pathways for an imidazole ring based on common chemical reactions.

Illustrative Signaling Pathway Modulation

While no specific signaling pathway for 4,5-Dimethyl-1H-imidazole has been definitively characterized, imidazole derivatives are known to modulate various intracellular signaling pathways, particularly in the context of cancer research.[2][9] The following diagram provides a generalized illustration of how an imidazole-based compound might interfere with a typical kinase signaling cascade.

References

- 1. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Degradation Study of Metronidazole in Active and Different Formulationby UV Spectroscopy | Semantic Scholar [semanticscholar.org]

- 6. rjptonline.org [rjptonline.org]

- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. ijsrtjournal.com [ijsrtjournal.com]

Potential Research Areas for 4,5-Dimethyl-1H-imidazole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the imidazole scaffold are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. This technical guide explores the potential research avenues for a specific analog, 4,5-Dimethyl-1H-imidazole hydrochloride. Drawing upon the established biological activities of related imidazole compounds, this document outlines promising research areas, including anticancer, antibacterial, and anti-inflammatory applications. Detailed experimental protocols are provided to facilitate the investigation of these potential therapeutic properties. Furthermore, this guide presents hypothesized mechanisms of action and signaling pathways that may be modulated by this compound, offering a solid foundation for future research and drug development endeavors.

Introduction

Imidazole is a five-membered heterocyclic aromatic compound that is a fundamental component of several important biological molecules, including the amino acid histidine and purines. The imidazole scaffold is a privileged structure in medicinal chemistry, with numerous imidazole-containing compounds approved as therapeutic agents. These agents exhibit a broad spectrum of activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1][2][3]

This compound is a small molecule derivative of imidazole. While extensive research on this specific compound is not widely published, the established pharmacological profile of the imidazole class of molecules suggests that this compound holds significant potential for investigation as a novel therapeutic agent. The presence of methyl groups at the 4 and 5 positions may influence its pharmacokinetic and pharmacodynamic properties, potentially offering enhanced selectivity or potency compared to other imidazole derivatives.

This guide provides a comprehensive overview of a number of potential research areas for this compound, complete with detailed experimental protocols and hypothesized signaling pathways to provide a robust framework for its scientific exploration.

Physicochemical Properties

A summary of the key physicochemical properties of 4,5-Dimethyl-1H-imidazole and its hydrochloride salt is presented in Table 1. Understanding these properties is crucial for designing and conducting meaningful biological experiments.

| Property | Value | Reference |

| 4,5-Dimethyl-1H-imidazole | ||

| CAS Number | 2302-39-8 | [4] |

| Molecular Formula | C5H8N2 | [4][5] |

| Molecular Weight | 96.13 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 118-122 °C | |

| This compound | ||

| CAS Number | 53316-51-1 | [6][7][8][9] |

| Molecular Formula | C5H9ClN2 | [6] |

| Molecular Weight | 132.59 g/mol | [6] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water | [10] |

Potential Research Areas and Experimental Protocols

Based on the known activities of imidazole derivatives, the following research areas are proposed for this compound.

Anticancer Activity

Imidazole-containing compounds have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics.[4][11][12] The potential of this compound as an anticancer agent can be investigated through a series of in vitro assays.

Many imidazole derivatives are known to act as kinase inhibitors, playing a crucial role in cancer therapy.[1][11][13] It is hypothesized that this compound may inhibit key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

This compound

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.